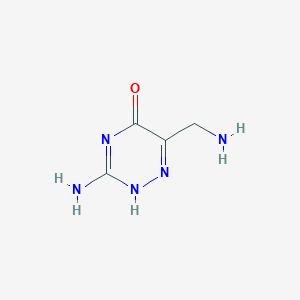

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWUTTGSLSPKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(NC1=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Introduction

The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties.[1] The target molecule, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, incorporates key pharmacophoric features: a primary amino group at the 3-position and an aminomethyl substituent at the 6-position. These functional groups offer potential sites for further derivatization and interaction with biological targets. This guide provides a detailed, proposed synthetic pathway for this molecule, designed for researchers, scientists, and drug development professionals. The proposed route is grounded in established chemical principles and analogous transformations reported in the literature for related heterocyclic systems.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway that proceeds through a key intermediate, 3-amino-6-methyl-1,2,4-triazin-5(4H)-one. The aminomethyl group can be installed via functionalization of the methyl group. This intermediate, in turn, can be constructed from simple, commercially available starting materials through a cyclocondensation reaction.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway

The proposed forward synthesis is a four-step process commencing with the formation of the triazine core, followed by functionalization of the 6-methyl group to introduce the desired aminomethyl substituent.

Caption: Proposed four-step synthesis pathway.

Part 1: Synthesis of 3-Amino-6-methyl-1,2,4-triazin-5(4H)-one

The initial step involves the construction of the 1,2,4-triazin-5-one core through the cyclocondensation of an α-keto acid (pyruvic acid) with aminoguanidine. This reaction is a well-established method for the formation of this heterocyclic system.[2] The use of aminoguanidine directly installs the desired 3-amino substituent.

Experimental Protocol

-

To a solution of aminoguanidine bicarbonate (1.0 eq) in water, add an equimolar amount of a suitable acid (e.g., hydrochloric acid) to neutralize the bicarbonate and liberate the free aminoguanidine.

-

To this solution, add pyruvic acid (1.0 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-methyl-1,2,4-triazin-5(4H)-one.

Scientific Rationale

The reaction proceeds via an initial condensation between the carbonyl group of pyruvic acid and a terminal nitrogen of aminoguanidine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the other terminal amino group onto the carboxylic acid, followed by dehydration, affords the stable 1,2,4-triazin-5-one ring. The choice of water as a solvent is advantageous for its ability to dissolve the ionic starting materials and for its environmental compatibility.

| Parameter | Value/Condition | Rationale |

| Reactants | Pyruvic Acid, Aminoguanidine | Readily available and inexpensive starting materials. |

| Solvent | Water | Good solvent for reactants, environmentally benign. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |

| Work-up | Precipitation and Filtration | Simple and effective method for isolation of the solid product. |

Part 2: Synthesis of 3-Amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one

The second step involves the selective bromination of the methyl group at the 6-position. A free radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation. This reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Experimental Protocol

-

Suspend 3-amino-6-methyl-1,2,4-triazin-5(4H)-one (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).

-

Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate radical initiation.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Scientific Rationale

The methyl group on the triazine ring is analogous to a benzylic position and is thus susceptible to free radical halogenation. NBS is a preferred brominating agent for such transformations as it provides a low, constant concentration of bromine radicals, which minimizes side reactions. BPO acts as a radical initiator, which upon heating, decomposes to form phenyl radicals that abstract a hydrogen atom from the methyl group, initiating the radical chain reaction. A non-polar solvent is used to ensure the insolubility of the succinimide byproduct, which simplifies its removal.

| Parameter | Value/Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine, selective for allylic/benzylic positions. |

| Initiator | Benzoyl Peroxide (BPO) | Decomposes upon heating to initiate the radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar, facilitates the reaction and the removal of the succinimide byproduct. |

| Temperature | Reflux | Necessary for the decomposition of BPO and to drive the reaction. |

Part 3 & 4: Gabriel Synthesis for the Introduction of the Aminomethyl Group

The Gabriel synthesis is a robust and widely used method for the conversion of primary alkyl halides to primary amines, effectively preventing the over-alkylation that can occur with direct amination.[3][4][5] The synthesis proceeds in two steps: N-alkylation of potassium phthalimide followed by hydrazinolysis to release the desired primary amine.[6][7]

Step 3: Synthesis of 3-Amino-6-(phthalimidomethyl)-1,2,4-triazin-5(4H)-one (Alkylation)

Experimental Protocol

-

Dissolve 3-amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to obtain the N-alkylated phthalimide intermediate.

Scientific Rationale

The phthalimide anion is a soft nucleophile that readily displaces the bromide in an Sₙ2 reaction. The bulky nature of the phthalimide nucleophile ensures that the reaction stops after a single alkylation. DMF is an excellent solvent for this Sₙ2 reaction as it is polar aprotic, effectively solvating the potassium cation while leaving the phthalimide anion highly nucleophilic.

Step 4: Synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one (Deprotection)

Experimental Protocol

-

Suspend the 3-amino-6-(phthalimidomethyl)-1,2,4-triazin-5(4H)-one intermediate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0-4.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The final product can be purified by recrystallization or by conversion to its hydrochloride salt for improved stability and handling.

Scientific Rationale

Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable, cyclic phthalhydrazide byproduct and liberates the desired primary amine. Ethanol is a suitable solvent that facilitates the reaction and allows for the easy separation of the insoluble phthalhydrazide.

| Parameter | Value/Condition | Rationale |

| Amine Source | Potassium Phthalimide | Bulky nucleophile that prevents over-alkylation. |

| Solvent (Alkylation) | DMF | Polar aprotic solvent that favors Sₙ2 reactions. |

| Deprotection Reagent | Hydrazine Hydrate | Efficiently cleaves the phthalimide group to release the primary amine. |

| Solvent (Deprotection) | Ethanol | Good solvent for the reaction and allows for easy removal of the byproduct. |

Conclusion

The proposed four-step synthesis provides a logical and scientifically sound pathway to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one from simple starting materials. Each step utilizes well-established and reliable chemical transformations. This guide offers a comprehensive framework for researchers to undertake the synthesis of this and related compounds, enabling further exploration of their potential applications in drug discovery and development. As with any synthetic endeavor, optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

- Nasser R. et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

- Takaya, H., & Yamanaka, M. et al. (2019). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. Chemistry – A European Journal, 25(68), 15478-15482.

-

Molbase. (n.d.). Synthesis of aminotriazinone 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-amino-6-methyl-1,2,4-triazin-5-ol. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing that this is a molecule with emerging research interest, this document goes beyond a simple recitation of known data. It establishes a framework for its characterization, offering detailed experimental protocols and the scientific rationale behind them. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics to inform their work.

Introduction and Chemical Identity

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a substituted triazinone, a class of compounds known for a wide range of biological activities. The presence of both amino and aminomethyl functional groups, coupled with the triazinone core, suggests potential for diverse chemical interactions and makes it a compelling candidate for further investigation.

Table 1: Chemical Identity of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

| Identifier | Value | Source |

| IUPAC Name | 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one | N/A |

| CAS Number | 155499-44-8 | [1] |

| Molecular Formula | C₄H₇N₅O | N/A |

| Molecular Weight | 141.13 g/mol | N/A |

| Canonical SMILES | C1(=O)NC(=NN=C1CN)N | N/A |

This compound is also available in salt forms, such as monohydrochloride and dihydrochloride, which can significantly influence its solubility and handling properties.[2][3]

Caption: Chemical structure of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.

Experimentally Determined Physicochemical Properties

At present, there is a notable scarcity of publicly available, experimentally determined physicochemical data for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. This section outlines the critical parameters that require experimental determination and provides standardized protocols for their measurement.

Solubility

Theoretical Insight: The molecule possesses both hydrogen bond donors (amino and amide groups) and acceptors (carbonyl and ring nitrogens), suggesting potential for aqueous solubility. However, the overall planarity of the triazine ring could contribute to crystal lattice energy, which would counteract solubility. The hydrochloride salt forms are expected to exhibit significantly higher aqueous solubility. For instance, the monohydrochloride salt has been described as having good solubility in water.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Caption: Experimental workflow for determining aqueous solubility.

Acid Dissociation Constant (pKa)

Theoretical Insight: The compound has multiple ionizable groups: the amino group, the aminomethyl group, and potentially the triazinone ring itself, which can exhibit acidic or basic properties. The pKa values are critical for understanding the compound's charge state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Table 2: Predicted and Required Experimental Physicochemical Data

| Property | Predicted Range/Value | Experimental Protocol | Rationale for Importance |

| Melting Point (°C) | Likely >200 (decomposition may occur) | Capillary Melting Point Apparatus | Purity assessment and solid-state stability. |

| Aqueous Solubility (mg/mL) | Moderate (parent), High (salt) | Shake-Flask Method | Bioavailability and formulation development. |

| pKa | Basic pKa: 7-9 (aminomethyl), 2-4 (amino); Acidic pKa: 8-10 (amide) | Potentiometric Titration | Understanding ionization at physiological pH. |

| LogP/LogD | -1 to 1 | Shake-Flask or HPLC method | Lipophilicity and membrane permeability. |

Spectroscopic and Spectrometric Characterization

Detailed spectral analysis is essential for the unambiguous identification and structural confirmation of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons (CH₂), the amino protons (NH₂), and the amide proton (NH). The chemical shifts and coupling patterns will provide valuable information about the electronic environment of these protons.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the triazine ring, and the aminomethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching vibrations for the amino and amide groups (typically in the range of 3200-3500 cm⁻¹).

-

C=O stretching vibration for the carbonyl group (around 1650-1700 cm⁻¹).

-

C=N stretching vibrations of the triazine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns observed in the MS/MS spectrum can further aid in structural elucidation.

Synthesis and Purification

Caption: A conceptual workflow for the synthesis and purification of the target compound.

Conclusion and Future Directions

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a molecule with significant potential, yet its fundamental physicochemical properties remain largely uncharacterized in the public domain. This guide provides the necessary theoretical framework and experimental protocols to enable researchers to thoroughly investigate this compound. The systematic determination of its solubility, pKa, melting point, and spectral characteristics will be crucial for advancing its development in any potential application, from medicinal chemistry to materials science.

References

-

ChemBK. 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. [Link]

-

Amole Biotechnology. 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride. [Link]

Sources

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one CAS number and structure

An In-Depth Technical Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one for Advanced Research Applications

Foreword

As a Senior Application Scientist, my experience has shown that progress in drug discovery often hinges on a deep, foundational understanding of novel chemical scaffolds. The 1,2,4-triazine core is one such scaffold, consistently demonstrating a remarkable versatility that has cemented its status as a "privileged structure" in medicinal chemistry.[1] This guide is designed for fellow researchers and drug development professionals, moving beyond simple data recitation to provide a cohesive understanding of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. We will explore its chemical identity, logical synthesis, and the mechanistic rationale for its potential applications, grounding our discussion in established scientific principles and methodologies.

Core Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research and development is to establish its precise chemical identity and properties. 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound featuring the characteristic six-membered 1,2,4-triazine ring.

CAS Number: 155499-44-8[2]

Molecular Formula: C₄H₇N₅O[2]

Molecular Weight: 141.13 g/mol [2]

The structure is characterized by an amino group at position 3, an aminomethyl substituent at position 6, and a ketone group at position 5. This specific arrangement of functional groups is critical as it dictates the molecule's reactivity, solubility, and, most importantly, its potential for forming specific, high-affinity interactions with biological targets.

Structural Diagram:

Caption: 2D Structure of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.

Quantitative Physicochemical Data

A summary of key properties is essential for experimental design, including formulation and assay development.

| Property | Value | Source |

| CAS Number | 155499-44-8 | [2] |

| Molecular Formula | C₄H₇N₅O | [2] |

| Molecular Weight | 141.13 | [2] |

| SMILES Code | C1(=C(N=C(N1)N)CN)O | [2] |

| Purity/Specification | Research Grade | [2] |

| Storage | Cold-chain transportation recommended | [2] |

Synthesis Strategy and Mechanistic Rationale

The synthesis of substituted 1,2,4-triazines often involves the condensation of an α-keto acid or a related derivative with a carbohydrazide or thiocarbohydrazide.[3][4] This approach provides a reliable and modular framework for accessing a variety of triazine analogs.

Conceptual Synthesis Workflow

The following diagram illustrates a logical and established pathway for the synthesis of the target compound. The choice of starting materials is dictated by the desired substitution pattern on the final triazine ring. The reaction proceeds through a nucleophilic attack followed by cyclization and dehydration.

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system, incorporating purification and analytical steps to ensure the identity and purity of the final product.

Objective: To synthesize 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.

Step 1: Synthesis of 3-Amino-1,2,4-triazin-5(4H)-one

-

Reagents: Glyoxylic acid, Aminoguanidine hydrochloride, Sodium acetate, Water.

-

Procedure:

-

Dissolve aminoguanidine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water. The sodium acetate acts as a base to free the aminoguanidine from its hydrochloride salt.

-

Add an aqueous solution of glyoxylic acid (1.0 eq) dropwise to the aminoguanidine solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature is necessary to drive the condensation and subsequent cyclization/dehydration to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Validation: Confirm the structure of the intermediate via ¹H NMR and Mass Spectrometry.

Step 2: Functionalization and Substitution

-

Reagents: 3-Amino-1,2,4-triazin-5(4H)-one, Paraformaldehyde, HCl gas, Ammonia solution.

-

Procedure (Chloromethylation):

-

Suspend the triazinone intermediate in a suitable solvent (e.g., acetic acid).

-

Add paraformaldehyde and bubble dry HCl gas through the suspension. This in-situ generation of formaldehyde and acidic conditions facilitates electrophilic aromatic substitution to install the chloromethyl group.

-

Stir at 60-70°C for 8-12 hours.

-

Cool, and collect the precipitated 3-Amino-6-(chloromethyl)-1,2,4-triazin-5(4H)-one.

-

-

Procedure (Ammonolysis):

-

Suspend the chloromethyl intermediate in a sealed pressure vessel with a concentrated aqueous or alcoholic solution of ammonia.

-

Heat the mixture. The nucleophilic ammonia will displace the chloride in an Sₙ2 reaction. The choice of a sealed vessel is critical to maintain the concentration of the volatile ammonia and to allow for heating above its boiling point.

-

After cooling, evaporate the solvent and purify the crude product.

-

-

Purification & Validation:

-

Purify the final compound using column chromatography or recrystallization.

-

Obtain final validation and purity assessment via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

-

Potential Applications in Drug Discovery

The 1,2,4-triazine scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors and other enzyme-targeted agents.[1][5] The specific functional groups on 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one make it an intriguing candidate for several therapeutic areas.

A. Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Recent studies have highlighted 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of PDK1.[1] PDKs are critical enzymes in cancer metabolism, and their inhibition can reverse the Warburg effect, leading to apoptotic cancer cell death.[1]

Mechanistic Hypothesis: The aminotriazine core can act as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of kinases like PDK1. The aminomethyl group at the C6 position can serve as a vector for further modification to enhance selectivity and potency or to improve pharmacokinetic properties.

Caption: Inhibition of PDK1 by a triazine derivative promotes PDH activity.

B. D-Amino Acid Oxidase (DAAO) Inhibition

Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, which are structurally related to the target compound, have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[6] DAAO inhibitors are investigated as potential treatments for schizophrenia by increasing brain levels of D-serine. The core scaffold of our target compound shares features that could allow it to bind to the DAAO active site.[6]

C. Antimicrobial and Antiviral Potential

The broader class of 1,2,4-triazine derivatives has been extensively studied for antimicrobial and antiviral activities.[7] The nitrogen-rich heterocyclic system is adept at coordinating with metal ions essential for microbial enzyme function and can interfere with viral replication processes. Further screening of this specific molecule is warranted.

Conclusion and Future Directions

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one represents a well-defined chemical entity with significant potential for drug discovery and development. Its logical synthesis route and the proven therapeutic relevance of its core scaffold make it a valuable building block for creating libraries of targeted inhibitors. Future research should focus on synthesizing and screening this compound and its analogs against kinase panels (especially PDKs), DAAO, and various microbial strains to fully elucidate its therapeutic potential.

References

- Vertex AI Search. (n.d.). 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride.

- BLDpharm. (n.d.). 155499-44-8|3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.

- PubChem. (n.d.). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.

- Georganics. (n.d.). 3-Amino-1,2,4-triazine.

- Sigma-Aldrich. (n.d.). 3-Amino-5,6-dimethyl-1,2,4-triazine 97%.

- ChemSynthesis. (n.d.). 3-amino-6-methyl-1,2,4-triazin-5-ol.

- Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- ChemicalBook. (n.d.). 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one synthesis.

- Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazine 97%.

- Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(9), 2585.

- Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.

- Google Patents. (n.d.). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.

- Lee, S., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(12), 5038–5051.

- ResearchGate. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation.

Sources

- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 155499-44-8|3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one|BLD Pharm [bldpharm.com]

- 3. 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one synthesis - chemicalbook [chemicalbook.com]

- 4. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

An In-depth Technical Guide to the Solubility of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in pharmaceutical research. While specific quantitative solubility data for this molecule is not extensively documented in public literature, this paper establishes a scientifically grounded, inferred solubility profile based on its chemical structure and the known behavior of analogous triazine derivatives. We delve into the core physicochemical principles governing its solubility, present a gold-standard experimental protocol for its empirical determination, and explore the critical implications of this data for drug development and formulation science. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of new chemical entities.

Introduction: The Central Role of Solubility

The journey of a drug candidate from laboratory discovery to clinical application is critically dependent on its physicochemical properties, foremost among them being solubility. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, dictates the bioavailability, manufacturability, and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API). For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Therefore, a thorough understanding of an API's solubility profile is not merely an academic exercise but a foundational pillar of rational drug design and development.[2][3][4]

This guide focuses on 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. Its structure, featuring a polar triazine core, a primary amino group, and an aminomethyl substituent, suggests complex solubility behavior. The presence of multiple ionizable functional groups indicates that its aqueous solubility will be profoundly influenced by pH.[5]

Physicochemical Characterization and Inferred Solubility Profile

Direct, experimentally-derived solubility values for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one are scarce in publicly accessible databases. However, by analyzing its molecular structure and drawing parallels with similar aminotriazine compounds, we can construct a robust, inferred solubility profile.

Molecular Structure:

-

1,2,4-Triazin-5(4H)-one Core: A polar heterocyclic ring system containing nitrogen and an amide-like functional group.

-

Two Primary Amino Groups (-NH2): These groups are basic and can be protonated in acidic conditions, forming positively charged species.

-

Hydrogen Bonding Capability: The presence of multiple nitrogen and oxygen atoms, along with N-H groups, allows for extensive hydrogen bonding with protic solvents.

Ionization and pH-Dependence:

The compound is amphiprotic, meaning it can act as both a base and an acid. The two amino groups are basic and will become protonated (and more soluble) as the pH decreases.[5] Conversely, the N-H proton within the triazine ring has acidic character and can dissociate at high pH, forming an anion. This dual nature leads to a U-shaped pH-solubility profile, with the lowest solubility expected at or near its isoelectric point. The ionized forms of a compound are typically hundreds to thousands of times more soluble than the neutral form.[5]

Inferred Solubility Table

The following table summarizes the expected solubility of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one in various common solvents. This profile is an estimation based on structural analogy to other aminotriazines and fundamental chemical principles.[6][7][8] Empirical verification is required for definitive characterization.

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Aqueous (Acidic) | pH 1.2 Buffer (e.g., 0.1 N HCl) | High | Protonation of the amino groups leads to the formation of highly soluble cationic salts.[5][9] |

| Aqueous (Neutral) | pH 7.4 Buffer (e.g., PBS) | Low to Moderate | The compound exists predominantly in its neutral, less soluble form near its isoelectric point. |

| Aqueous (Basic) | pH > 10 Buffer | Moderate to High | Deprotonation of the triazinone ring N-H group forms a more soluble anionic species. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating the molecule.[7] |

| Polar Aprotic | Dimethylformamide (DMF) | High | Similar to DMSO, its polarity and hydrogen bonding capacity make it an effective solvent. |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but less effective at solvating the charged species compared to aqueous buffers.[7] |

| Non-Polar | Toluene, Hexane, Ethyl Acetate | Very Low / Insoluble | "Like dissolves like" principle. The high polarity of the API prevents dissolution in non-polar organic solvents.[6][7] |

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from an inferred profile to definitive data, a standardized experimental protocol is essential. The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility, as endorsed by regulatory bodies like the International Council for Harmonisation (ICH).[10][11][12]

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the API ensures that the solution reaches true thermodynamic equilibrium with the solid phase, defining the saturation point.[10]

-

Temperature Control: Solubility is temperature-dependent. For biopharmaceutical relevance, experiments are conducted at 37 ± 1°C to simulate human body temperature.[11][12][13]

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach a steady state. Sampling at multiple time points confirms that equilibrium has been achieved.[10]

-

pH Control & Measurement: For ionizable compounds, pH is the most critical variable. Using buffered media across the physiological range (pH 1.2 to 6.8) is mandated by ICH M9 guidelines for Biopharmaceutics Classification System (BCS) studies.[11][12][13] Verifying the pH of the final saturated solution is crucial, as the dissolution of the API itself can alter it.[11]

-

Phase Separation: Inaccurate separation of undissolved solid from the saturated supernatant is a major source of error. Centrifugation followed by careful filtration is a robust method.[14]

Step-by-Step Protocol

-

Preparation of Media: Prepare a series of aqueous buffers, typically at a minimum of pH 1.2, 4.5, and 6.8, as per ICH guidelines.[12][13] Prepare other organic solvents as required.

-

Addition of Compound: Add an excess amount of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one solid to a series of vials (in triplicate for each solvent). A visual excess of solid material should be present.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber set to 37°C. Agitate at a consistent, moderate speed (e.g., 100 rpm) for at least 24 hours.[10]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly. Centrifuge the vials at high speed (e.g., >10,000 rpm) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particulates, filter the aliquot using a syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.

-

Dilution: Immediately perform an accurate, gravimetric dilution of the filtrate with the appropriate mobile phase to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

-

Confirmation of Equilibrium: Repeat steps 4-8 at a later time point (e.g., 48 or 72 hours) to ensure the measured concentration is stable and that equilibrium has been reached.[10]

Visualization of Experimental Workflow

Caption: Gold-standard Shake-Flask workflow for solubility determination.

Implications for Drug Development & Formulation

The inferred solubility profile of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one—characterized by low intrinsic solubility and strong pH-dependence—presents both challenges and opportunities for formulation scientists.

-

Low Intrinsic Solubility: The poor solubility in neutral pH suggests that a simple aqueous formulation for oral delivery would likely result in low and erratic bioavailability (a characteristic of BCS Class II or IV compounds).

-

pH-Dependent Solubility: The high solubility in acidic pH indicates that the drug may dissolve well in the stomach (pH 1-3) but could precipitate upon entering the higher pH environment of the small intestine, where most drug absorption occurs.

These characteristics necessitate advanced formulation strategies to ensure adequate drug exposure.[2][15][16]

Potential Formulation Strategies:

-

Salt Formation: Creating a stable salt of the API (e.g., a hydrochloride or mesylate salt) can lock the molecule in its ionized, more soluble state, significantly improving its dissolution rate.[4][15] This is often the most effective and common strategy for basic compounds.

-

pH Modification: Incorporating acidic excipients (pH modifiers) into the solid dosage form can create an acidic microenvironment around the dissolving drug particle, even in the neutral pH of the intestine, thereby promoting dissolution.[9]

-

Amorphous Solid Dispersions (ASDs): By dispersing the API at a molecular level within a polymer matrix, the high energy of the amorphous state can be harnessed to achieve a supersaturated solution in vivo, driving absorption.[3][4]

-

Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[2][16]

-

Lipid-Based Formulations: For compounds with sufficient lipophilicity, encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can bypass the need for dissolution in the aqueous GI fluids.[3][15]

Logical Framework for Formulation Decisions

Caption: Decision logic from solubility data to formulation strategy.

Conclusion

While awaiting definitive empirical data, the physicochemical properties of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one strongly suggest it is a compound with low intrinsic aqueous solubility and significant pH-dependent behavior. This profile places it in a challenging but well-understood category of APIs. By employing the gold-standard shake-flask methodology, researchers can precisely quantify its solubility across relevant physiological and formulation conditions. This critical data will, in turn, enable the rational selection of advanced formulation strategies—such as salt formation or amorphous solid dispersions—necessary to overcome its inherent biopharmaceutical limitations and unlock its full therapeutic potential.

References

-

Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

-

Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

-

Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

-

Murdande, D., Pikal, M., Shanker, R., & Bogner, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. Retrieved from [Link]

-

Šamatovska, E., & Jevševar, S. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

-

Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 639. Retrieved from [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

Solubility of Things. (n.d.). Aminotriazine. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Cristofoletti, R., et al. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 118. Retrieved from [Link]

-

da Costa, A., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 855-864. Retrieved from [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Retrieved from [Link]

-

Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3546-3559. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Retrieved from [Link]

-

Brittain, H.G. (2009). Ionic Equilibria and the pH Dependence of Solubility. ResearchGate. Retrieved from [Link]

-

Ward, T.M., & Getzen, F.W. (1970). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. Journal of Agricultural and Food Chemistry, 18(2), 210-213. Retrieved from [Link]

-

Nguyen, T.T., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15, 12345-12356. Retrieved from [Link]

-

Chen, Y., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data, 65(6), 3123-3131. Retrieved from [Link]

-

Tanna, S., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 16(10), 4069-4081. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

-

Li, Y., et al. (2026). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. ACS Omega, 11(1), 123-130. Retrieved from [Link]

Sources

- 1. [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar [semanticscholar.org]

- 2. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]

- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 8. lamar.edu [lamar.edu]

- 9. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]

- 16. mdpi.com [mdpi.com]

An In-depth Spectroscopic Guide to 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CAS: 33509-43-2)

Senior Application Scientist Note: The initial request for spectroscopic data on 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one led to an important finding during preliminary data acquisition. Publicly available spectroscopic information and chemical database entries consistently associate the CAS Number 33509-43-2 with the compound 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one . No validated spectroscopic data was found for the originally named compound. To maintain scientific integrity and provide actionable, verifiable information for researchers, this guide has been meticulously developed to cover the structural and spectroscopic characterization of the compound corresponding to CAS 33509-43-2. This pivot ensures that the data, protocols, and interpretations provided herein are grounded in experimentally verified information.

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one , a heterocyclic compound of significant interest in agrochemical research. It serves as a key intermediate in the synthesis of herbicides, such as metribuzin.[1] Understanding its spectroscopic signature is paramount for quality control, reaction monitoring, and structural verification. This document synthesizes experimental mass spectrometry data with predictive analyses of infrared and nuclear magnetic resonance spectra. The causality behind spectral features is explained, and field-proven protocols for data acquisition are detailed, offering a holistic resource for drug development professionals and analytical scientists. The molecule exists in tautomeric forms, primarily the thione (C=S) form, which is reflected in its structural data.[1]

Mass Spectrometry (MS) Analysis: Molecular Integrity and Fragmentation

Mass spectrometry is the cornerstone for confirming the molecular weight and elemental composition of a synthesized compound. For 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, high-resolution mass spectrometry (HRMS) provides unequivocal evidence of its identity.

Experimental Data (LC-ESI-QFT)

Liquid Chromatography-Electrospray Ionization-Quadrupole Fourier Transform (LC-ESI-QFT) mass spectrometry in negative ion mode is particularly well-suited for this molecule due to the presence of acidic protons.

| Parameter | Observed Value | Interpretation |

| Molecular Formula | C₇H₁₂N₄OS | - |

| Molecular Weight | 200.26 g/mol | Theoretical monoisotopic mass: 200.0732 Da. |

| Ionization Mode | ESI (Negative) | Efficient deprotonation to form [M-H]⁻. |

| Precursor Ion ([M-H]⁻) | m/z 199.0659 | Confirms the molecular weight of the parent molecule.[2] |

| Major Fragment Ion | m/z 57.9756 | Corresponds to the loss of the tert-butyl group, a characteristic fragmentation pathway for this structure.[2] |

Data sourced from PubChem, originally submitted by Elapavalore, A.; Kondić, T.; et al.[2]

Causality and Interpretation

The choice of negative ESI mode is logical; the N-H protons on the triazine ring are sufficiently acidic to be abstracted, forming a stable [M-H]⁻ anion. The observed precursor ion at m/z 199.0659 aligns perfectly with the theoretical exact mass of the deprotonated molecule (C₇H₁₁N₄OS⁻), validating the elemental composition.[2] The fragmentation pattern, specifically the high-intensity signal corresponding to the loss of the bulky tert-butyl group, provides critical structural information, confirming its presence and attachment to the triazine core.

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade acetonitrile or methanol.

-

Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm).[2] Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid (for positive mode) or ammonium acetate (for negative mode).

-

MS Acquisition (Thermo Q Exactive Orbitrap):

-

Set ionization mode to ESI Negative.

-

Acquire data in full scan mode over an m/z range of 50-300.

-

Set resolution to >70,000 to ensure accurate mass measurement.

-

Perform data-dependent MS/MS (HCD fragmentation) on the most intense ions to elicit fragmentation data.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Predicted Characteristic Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Significance |

| N-H Stretch (Amino & Amide) | 3400 - 3100 cm⁻¹ (broad) | Stretching | The presence of both an amino group (-NH₂) and amide-like N-H bonds within the ring leads to broad absorption in this region, indicative of hydrogen bonding. |

| C-H Stretch (tert-butyl) | 2970 - 2870 cm⁻¹ | Stretching | Characteristic sharp peaks confirming the aliphatic C-H bonds of the tert-butyl group. |

| C=O Stretch (Amide) | ~1710 - 1680 cm⁻¹ | Stretching | A strong, sharp absorption band indicating the presence of the carbonyl group in the triazinone ring. Its exact position is influenced by ring strain and conjugation. |

| C=N Stretch | ~1650 - 1550 cm⁻¹ | Stretching | Corresponds to the endocyclic C=N bond within the triazine ring. |

| C=S Stretch (Thione) | ~1250 - 1020 cm⁻¹ | Stretching | The presence of a thione is confirmed by a moderately intense band in this region. This is a key band to distinguish it from the mercapto tautomer. |

Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the dry compound with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹. Collect at least 16 scans and perform a background subtraction using an empty sample holder.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Although experimental spectra are not publicly available, a detailed prediction based on established chemical shift principles serves as a powerful guide for any researcher analyzing this molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.30 | Singlet (s) | 9H | C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, sharp peak. Its upfield position is characteristic of aliphatic protons. |

| ~5.50 | Broad Singlet (br s) | 2H | NH₂ | The amino protons are exchangeable with solvent. In DMSO-d₆, they typically appear as a broad singlet. This peak will disappear upon D₂O exchange. |

| ~11.0 - 13.0 | Broad Singlet (br s) | 2H | Ring NH | The two N-H protons on the triazine ring are also exchangeable and are expected to be significantly deshielded due to the electronegative environment, appearing far downfield. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.0 | -C (CH₃)₃ | The methyl carbons of the tert-butyl group. |

| ~35.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~145.0 | C -tert-butyl | The ring carbon attached to the tert-butyl group, shifted downfield by the adjacent nitrogen atoms. |

| ~160.0 | C =O | The carbonyl carbon, highly deshielded by the double bond to oxygen and adjacent nitrogen atoms. |

| ~175.0 | C =S | The thione carbon, which is typically the most deshielded carbon in the structure due to the nature of the C=S double bond. |

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for this molecule due to its ability to dissolve polar compounds and slow the exchange of N-H protons.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Structural Confirmation: Perform 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range C-H correlations) to definitively assign all signals and confirm the connectivity of the molecule.

Integrated Spectroscopic Workflow

Effective structural elucidation relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates the logical process for confirming the identity and purity of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Caption: Integrated workflow for the structural elucidation of the target molecule.

References

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). ResearchGate. [Link]

-

Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 39-48. [Link]

-

PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. National Center for Biotechnology Information. Retrieved December 21, 2025, from [Link]

-

Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

-

Sridhar, B., et al. (2006). 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1382-o1383. [Link]

-

Wang, J., et al. (2019). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Tropical Journal of Pharmaceutical Research, 18(2), 339-344. [Link]

Sources

The Triazinone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triazinone heterocyclic core is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has established it as a "privileged scaffold" in drug discovery, leading to the development of therapeutic agents across multiple disease areas. Triazinone derivatives have yielded FDA-approved drugs for cancer and have shown significant promise as antiviral, antimicrobial, anti-inflammatory, and herbicidal agents.[1][2] Their success stems from the triazine ring's unique electronic properties and the ease with which its three substitution points can be modified, allowing for precise tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. This guide provides a comprehensive overview of the diverse biological activities of triazinone derivatives, delves into their underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and explores future perspectives for their therapeutic application.

Introduction to the Triazinone Scaffold

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The symmetrical 1,3,5-triazine isomer (s-triazine) is of particular interest in drug development due to its structural versatility.[3][4] The triazinone core, a derivative of s-triazine, features a carbonyl group, which further enhances its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This structural feature is critical to its function as a pharmacophore. The three modifiable sites on the s-triazine ring allow for the creation of vast chemical libraries, enabling systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.[5]

The Broad Spectrum of Biological Activities

The therapeutic potential of triazinone derivatives is extensive, with compounds demonstrating efficacy in a wide range of applications.

Anticancer Activity

The anticancer properties of triazinone derivatives are well-documented, with several compounds approved for clinical use and many more in development.[1] Altretamine, for example, is an FDA-approved drug for the treatment of refractory ovarian cancer.[3] Other approved drugs include gedatolisib for metastatic breast cancer and enasidenib for leukemia.[1]

The mechanisms underlying their antitumor effects are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Common targets include:

-

Kinase Inhibition: Many triazinone derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[1][4] By blocking EGFR, these compounds can halt downstream signaling cascades, such as the PI3K/AKT/mTOR and MEK/ERK pathways, that drive tumor growth.[3]

-

Topoisomerase Inhibition: Certain derivatives act as topoisomerase II inhibitors.[6] These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

-

Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[6][7] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, preventing cell division and leading to apoptosis.

-

Induction of Apoptosis: Beyond cell cycle arrest, many triazinone derivatives can directly induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of the tumor suppressor p53 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2.[6]

Antiviral Activity

The triazinone scaffold has proven to be a valuable template for the development of antiviral agents.[5] Derivatives have shown activity against a broad spectrum of DNA and RNA viruses.[8] For instance, certain triazine analogues of cidofovir exhibit potent activity against herpesviruses, adenoviruses, and poxviruses.[8] More recently, research has focused on developing triazinone-based compounds against emerging viral threats, including SARS-CoV-2.[9][10] The mechanism of antiviral action often involves the inhibition of viral enzymes essential for replication, such as polymerases or proteases.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Triazinone derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[11][12][13] Their antibacterial and antifungal effects are often attributed to their ability to disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication.[13] Some derivatives have also shown synergistic activity with existing antifungal drugs like fluconazole, particularly against resistant strains of Candida albicans.[2]

Herbicidal Activity

In agriculture, triazinone derivatives, such as atrazine and metribuzin, have been widely used as herbicides for decades.[14][15] Their primary mode of action is the inhibition of photosynthesis.[15] These compounds bind to the D1 protein of photosystem II (PSII) in chloroplasts, blocking the electron transport chain.[14][16] This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately leading to the death of susceptible plants.[14][17]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Triazinone derivatives have been investigated for their anti-inflammatory properties and have shown promise in preclinical studies.[18] Their mechanisms often involve the inhibition of pro-inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways.[19]

Key Mechanisms of Action & Signaling Pathways

The diverse biological activities of triazinone derivatives are a direct result of their ability to interact with a multitude of biological targets. Below are visual representations of some of the key pathways modulated by these compounds.

Caption: EGFR signaling pathway inhibition by a triazinone derivative.

Caption: Induction of apoptosis by a triazinone derivative.

Quantitative Data Summary

The potency of triazinone derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following table summarizes representative data for various derivatives across different biological activities.

| Compound Class | Target/Cell Line | Activity | IC50/GI50 Value | Reference |

| Quinazoline-1,3,5-triazine Hybrid | EGFR Enzyme | Anticancer | 36.8 nM | [1] |

| Pyrazole-1,3,5-triazine Derivative | EGFR Enzyme | Anticancer | 229.4 nM | [1] |

| MEK1/PI3K Bifunctional Inhibitor | MEK1 Enzyme | Anticancer | 0.015 nM | [3] |

| MEK1/PI3K Bifunctional Inhibitor | PI3K Enzyme | Anticancer | 191 nM | [3] |

| Monastrol-1,3,5-triazine Derivative | HL-60 (Leukemia) | Anticancer | 23.1 µM | [4] |

| 1,2,4-Triazinone Derivative | MCF-7 (Breast Cancer) | Anticancer | Potent (nM range) | [6] |

| Imidazo-triazine Derivative | E. coli | Antibacterial | MIC: 3.91 µg/mL | [13] |

| s-Triazine Derivative | SARS-CoV-2 | Antiviral | EC50: Low µM range | [9] |

Key Experimental Workflows and Protocols

Evaluating the biological activity of novel triazinone derivatives requires robust and standardized assays. Below are detailed protocols for common experimental workflows.

Workflow for Anticancer Drug Screening

Caption: General workflow for screening anticancer triazinone derivatives.

Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of triazinone derivatives on cancer cell lines.

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Triazinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triazinone derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Disc Diffusion Assay for Antimicrobial Activity

Objective: To qualitatively assess the antimicrobial activity of triazinone derivatives.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)

-

Sterile paper discs (6 mm)

-

Triazinone derivatives (dissolved in a suitable solvent)

-

Positive control (standard antibiotic/antifungal) and negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate using a sterile swab.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the triazinone derivatives. Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Future Perspectives and Drug Development Challenges

The triazinone scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Targeted Therapies: The development of highly selective inhibitors for specific isoforms of kinases or other enzymes to minimize off-target effects and improve therapeutic windows.

-

Combination Therapies: Exploring the synergistic effects of triazinone derivatives with other established drugs to overcome resistance and enhance efficacy.

-

Novel Applications: Investigating the potential of triazinones in treating other diseases, such as neurodegenerative disorders and parasitic infections.[11]

Despite their promise, challenges remain in the development of triazinone-based drugs. These include optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion), managing potential toxicities, and navigating the complexities of clinical trials. However, the proven success and inherent versatility of the triazinone scaffold ensure its continued importance in the quest for novel and effective therapeutic agents.

References

-

He, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4335. [Link]

-

Abdel-Maksoud, M. S., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 349-363. [Link]

-

Verma, T., et al. (2017). Triazinone Derivatives as Antibacterial and Antimalarial Agents. International Journal of Pharmaceutical Sciences and Research, 8(10), 1000-1011. [Link]

-

He, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Semantic Scholar. [Link]

-

Shukla, V., et al. (2023). A REVIEW ON S-TRIAZINE DERIVATIVES & ITS BIOLOGICAL ACTIVITIES. International Journal of Biology, Pharmacy and Allied Sciences, 12(7), 2277-4998. [Link]

-

Abdel-Maksoud, M. S., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. ResearchGate. [Link]

-

Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]

-

Prasanna, D. S., et al. (2015). Larvicidal and Antimicrobial Activities of Some Novel Triazinone Derivatives. Archives of Current Research International, 1(2), 73-82. [Link]

-

Badowska-Roslonek, K., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1244. [Link]

-

Cesarini, S., et al. (2022). Privileged Scaffold Decoration for the Identification of the First Trisubstituted Triazine with Anti-SARS-CoV-2 Activity. Molecules, 27(24), 8829. [Link]

-

Various Authors. (2023). Triazine Derivatives: Their Synthesis and Biological Properties-A Review. ResearchGate. [Link]

-

El-Hashash, M. A., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 13(1), 1-22. [Link]

-

Various Authors. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 55, 25-32. [Link]

-

Various Authors. (2017). Triazinone Derivatives as Antibacterial and Antimalarial Agents. ResearchGate. [Link]

-

Various Authors. (2023). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. [Link]

-

Yaduwanshi, P. S., et al. (2021). A Review On Recent Approach In Synthetic Methods, Chemical Characteristics And Biological Potential Of Triazine And Quinazolinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-13. [Link]

-

Xie, Y., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 28(1), 1. [Link]

-

LeBaron, H. M., et al. (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. Pest Management Science, 64(8), 767-773. [Link]

-

de Oliveira, R. S., et al. (2019). Anti-inflammatory activity of triazine derivatives: A systematic review. European Journal of Medicinal Chemistry, 162, 435-447. [Link]

-

De Clercq, E., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry, 50(5), 1069-1077. [Link]

-

Various Authors. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Chemistry, 26(1), 1-2. [Link]

-

Various Authors. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Advanced Research, 8(2), 117-130. [Link]

-

Cesarini, S., et al. (2022). Privileged Scaffold Decoration for the Identification of the First Trisubstituted Triazine with Anti-SARS-CoV-2 Activity. ResearchGate. [Link]

-

Various Authors. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(10), 578. [Link]

-

Cesarini, S., et al. (2022). Privileged Scaffold Decoration for the Identification of the First Trisubstituted Triazine with Anti-SARS-CoV-2 Activity. Molecules, 27(24), 8829. [Link]

-

LeBaron, H. M., et al. (2008). The Triazine Herbicides. ResearchGate. [Link]

-

Various Authors. (2023). Triazavirin—A Novel Effective Antiviral Drug. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Privileged Scaffold Decoration for the Identification of the First Trisubstituted Triazine with Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apjhs.com [apjhs.com]

- 12. arcjournals.org [arcjournals.org]

- 13. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Triazine herbicides [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one